molecular formula C17H14ClN3O4 B2994592 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941992-74-1

2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2994592
CAS RN: 941992-74-1
M. Wt: 359.77
InChI Key: ZAAGJWAMKYCZMP-UHFFFAOYSA-N
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Description

“2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide”, commonly referred to as CNOPB, is a synthetic compound with a molecular formula of C17H14ClN3O4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like CNOPB often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of CNOPB includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the study on the synthetic process of related benzamide derivatives outlines methodologies that could be applicable to the synthesis of the compound , highlighting the importance of such compounds in medicinal chemistry and drug development processes (Gong Ping, 2007).

Antioxidant Activity

Derivatives of pyrrolidine and benzamide have been synthesized and their antioxidant activities evaluated, suggesting that similar structural compounds, including 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, could exhibit antioxidant properties. These activities are crucial for mitigating oxidative stress in biological systems, potentially contributing to the treatment or prevention of diseases associated with oxidative damage (I. Tumosienė et al., 2019).

Molecular Interactions and Crystal Engineering

The study of molecular salts and cocrystals involving similar compounds reveals insights into the importance of supramolecular synthons, such as hydrogen bonding and halogen interactions, for crystal engineering. These findings are pertinent to drug design, particularly in enhancing drug solubility and bioavailability (Madhavi Oruganti et al., 2017).

Antimicrobial and Antitumor Activities

Research into benzamides and their derivatives, including those structurally related to the compound of interest, has identified potent antimicrobial and antitumor activities. These properties suggest potential applications in developing new therapeutic agents against various bacterial infections and cancers (E. Khatiwora et al., 2013), (Markus Wolf et al., 2004).

Future Directions

The future directions for research on CNOPB and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)7-8-14(15)17(23)19-11-3-5-12(6-4-11)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGJWAMKYCZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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